molecular formula C10H12O2S B8387229 5-{2-(Methylthio)ethyl}-1,3-benzodioxole

5-{2-(Methylthio)ethyl}-1,3-benzodioxole

Cat. No.: B8387229
M. Wt: 196.27 g/mol
InChI Key: VXICFKRSWQYWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

5-(2-methylsulfanylethyl)-1,3-benzodioxole

InChI

InChI=1S/C10H12O2S/c1-13-5-4-8-2-3-9-10(6-8)12-7-11-9/h2-3,6H,4-5,7H2,1H3

InChI Key

VXICFKRSWQYWHO-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Substituent Comparison of 1,3-Benzodioxole Derivatives
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
5-{2-(Methylthio)ethyl}-1,3-benzodioxole 2-(Methylthio)ethyl (SCH₂CH₂CH₃) C₁₀H₁₂O₂S 196.26 Sulfur-containing alkyl chain
Safrole (5-Allyl-1,3-benzodioxole) Allyl (CH₂CHCH₂) C₁₀H₁₀O₂ 162.18 Propenyl group; controlled substance due to carcinogenicity
α-Isosafrole (cis-5-Propenyl-1,3-benzodioxole) cis-1-Propenyl (CH₂CHCH₃) C₁₀H₁₀O₂ 162.18 Geometric isomer of safrole; distinct stereochemistry
5-tert-Butyl-1,3-benzodioxole tert-Butyl (C(CH₃)₃) C₁₁H₁₄O₂ 178.23 Bulky alkyl group; altered steric hindrance
5-(2-Nitropropenyl)-1,3-benzodioxole 2-Nitropropenyl (NO₂-CH₂CHCH₂) C₁₀H₉NO₄ 207.19 Nitro group enhances electrophilicity

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
5-{2-(Methylthio)ethyl}-1,3-benzodioxole Not reported Not reported Not reported Likely hydrophobic due to alkyl-S chain
Safrole 11 235–237 1.1000 Insoluble in water; miscible with alcohol
α-Isosafrole -21.5 (cis) 77–79 (cis, 3.5 mmHg) 1.1224 Soluble in ethanol, ether
5-tert-Butyl-1,3-benzodioxole Not reported Not reported Not reported Expected low water solubility

Key Observations :

  • Sulfur-containing derivatives (e.g., 5-{2-(Methylthio)ethyl}-1,3-benzodioxole) likely exhibit higher molecular weights and altered hydrophobicity compared to allyl/propenyl analogs.
  • Safrole and α-isosafrole display significant differences in melting/boiling points due to stereochemistry .

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